EGFR T790M/V948R Mutant Crystallographic Engagement: Structural Confirmation of Scaffold Utility
2-Fluoro-5-hydroxybenzamide serves as the benzamide cap group in LN3753, a compound co-crystallized with the EGFR T790M/V948R double mutant at 2.40 Å resolution (PDB ID: 6WA2) [1]. This structural evidence confirms that the 2-fluoro-5-hydroxy substitution pattern is compatible with high-resolution binding in a clinically relevant drug-resistant kinase mutant. In contrast, non-hydroxylated 2-fluorobenzamide analogs lack the 5-hydroxy hydrogen-bonding capacity required for this specific binding mode, while 3-hydroxy or 4-hydroxy regioisomers would alter the vector orientation of the phenol group relative to the kinase hinge region [2].
| Evidence Dimension | Crystallographic binding mode confirmation |
|---|---|
| Target Compound Data | 2.40 Å resolution co-crystal structure with EGFR T790M/V948R (PDB 6WA2) |
| Comparator Or Baseline | 2-fluorobenzamide (no 5-hydroxy) – no comparable co-crystal structure reported; 3-fluoro-5-hydroxybenzamide – different hydrogen-bonding vector |
| Quantified Difference | Structural resolution: 2.40 Å; no equivalent structure for comparator |
| Conditions | X-ray diffraction of EGFR T790M/V948R mutant kinase domain in complex with LN3753 |
Why This Matters
Procurement of this exact substitution pattern enables direct reproduction of crystallographically validated binding modes without synthetic re-derivatization or structural uncertainty.
- [1] Heppner, D.E., Eck, M.J. Crystal structure of EGFR(T790M/V948R) in complex with LN3753. PDB ID: 6WA2, 2020. View Source
- [2] SwissModel. Multiple Assemblies exist for SMTL entry 6wa2. N-(3-{5-[2-(acetylamino)pyridin-4-yl]-2-(methylsulfanyl)-1H-imidazol-4-yl}phenyl)-2-fluoro-5-hydroxybenzamide. View Source
